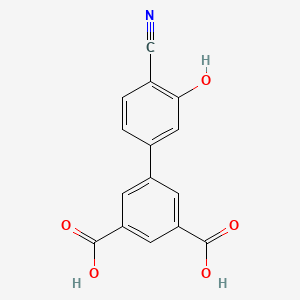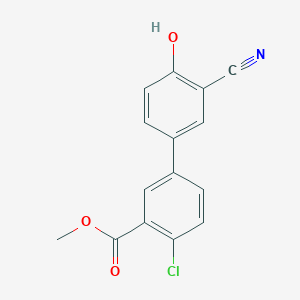![molecular formula C16H13FN2O2 B6377164 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% CAS No. 1261999-28-3](/img/structure/B6377164.png)
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) is a phenolic compound that has been extensively studied in scientific research due to its unique chemical structure and potential applications. This compound has been used in a variety of fields, including organic synthesis, drug design, and biomedical research.
Applications De Recherche Scientifique
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as inhibitors of enzymes and neurotransmitters. It has also been used as a ligand in the synthesis of metal complexes, and as a catalyst in organic synthesis. Additionally, it has been used in the synthesis of organic polymers materials, and in the development of new drug delivery systems.
Mécanisme D'action
The mechanism of action of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) is not fully understood. However, it is believed to act as an inhibitor of enzymes and neurotransmitters, as well as a ligand for metal complexes. Additionally, it has been proposed to act as a catalyst in organic synthesis, and as a polymerization agent in the development of new materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) are not fully understood. However, it has been reported to have anti-inflammatory, anti-oxidant, and anti-tumor properties. Additionally, it has been proposed to have an inhibitory effect on the enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) in laboratory experiments has several advantages. It is a relatively stable compound, and is easily synthesized in high yields. Additionally, it is a relatively inexpensive compound, making it an attractive starting material for the synthesis of a variety of compounds. However, it is important to note that this compound is toxic and should be handled with caution.
Orientations Futures
The potential applications of 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) are vast. Further research is needed to explore its potential as a therapeutic agent, as well as its potential as a catalyst in organic synthesis. Additionally, further research is needed to explore its potential as a ligand for metal complexes, and its potential as a polymerization agent in the development of new materials. Finally, further research is needed to explore its potential as an inhibitor of enzymes and neurotransmitters.
Méthodes De Synthèse
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%) can be synthesized in a two-step process. The first step involves the reaction of 4-fluorophenol with ethylcarbamoyl chloride in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with cyanide ion to yield 3-cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol (95%). This synthesis method has been reported to produce high yields of the desired product.
Propriétés
IUPAC Name |
4-(3-cyano-5-hydroxyphenyl)-N-ethyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-2-19-16(21)14-4-3-11(8-15(14)17)12-5-10(9-18)6-13(20)7-12/h3-8,20H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBOUHUXFGVEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684975 |
Source


|
| Record name | 3'-Cyano-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol | |
CAS RN |
1261999-28-3 |
Source


|
| Record name | 3'-Cyano-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)



![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)

![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)


